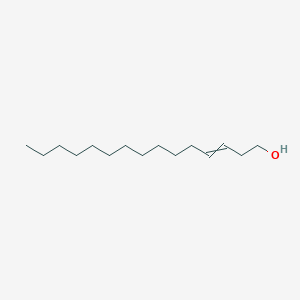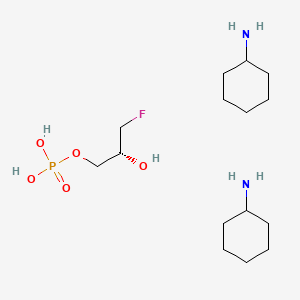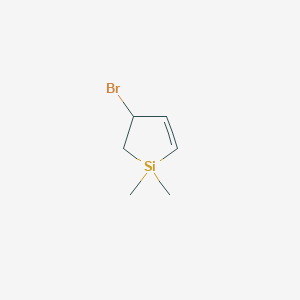
3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole is a chemical compound belonging to the class of organosilicon compounds. It features a silole ring, which is a five-membered ring containing silicon. The presence of a bromine atom and two methyl groups attached to the silicon atom makes this compound unique and interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole typically involves the bromination of 1,1-dimethyl-2,3-dihydro-1H-silole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex organosilicon compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted siloles, while oxidation and reduction can lead to different oxidation states of the silicon atom.
科学的研究の応用
3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the silole ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
類似化合物との比較
Similar Compounds
1,1-Dimethyl-2,3-dihydro-1H-silole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-1,1-dimethyl-2,3-dihydro-1H-silole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodo-1,1-dimethyl-2,3-dihydro-1H-silole:
Uniqueness
The presence of the bromine atom in 3-Bromo-1,1-dimethyl-2,3-dihydro-1H-silole makes it particularly useful for specific chemical reactions, such as nucleophilic substitution, where bromine’s leaving group ability is advantageous. This compound’s unique structure and reactivity profile make it a valuable tool in various scientific and industrial applications.
特性
CAS番号 |
50694-36-5 |
|---|---|
分子式 |
C6H11BrSi |
分子量 |
191.14 g/mol |
IUPAC名 |
3-bromo-1,1-dimethyl-2,3-dihydrosilole |
InChI |
InChI=1S/C6H11BrSi/c1-8(2)4-3-6(7)5-8/h3-4,6H,5H2,1-2H3 |
InChIキー |
LTQYVXWVXWAHSX-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CC(C=C1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
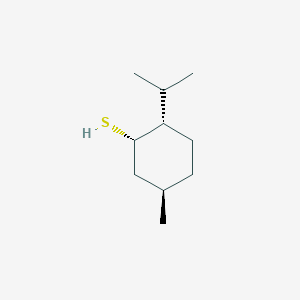
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)
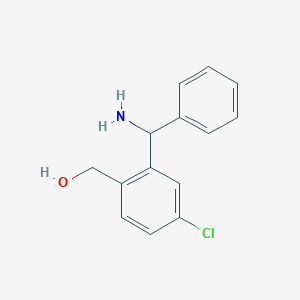
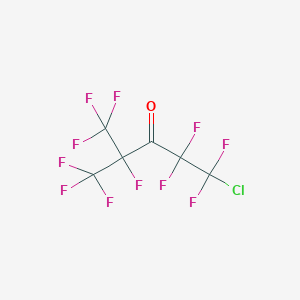
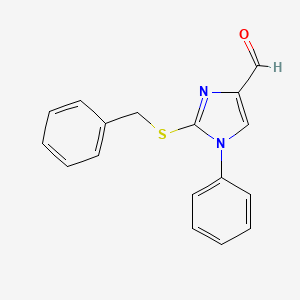
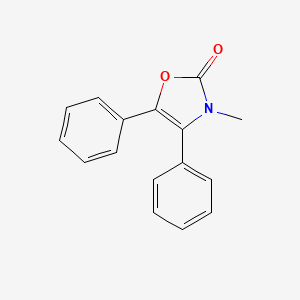
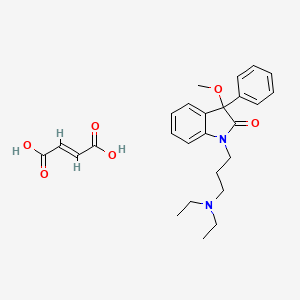
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
